3-Hydroxyphenyltrimethylammonium-d3 iodide

Bioanalysis LC-MS/MS Isotope Dilution

Eliminate quantitative errors in PTMA analysis with this +3 Da deuterated internal standard. Unlike unlabeled PTMA, it co-elutes identically yet resolves clearly via mass shift, correcting for ion suppression and matrix effects without the safety burdens of 14C-tracers. Ideal for pharmacokinetic studies of neostigmine/pyridostigmine and cholinergic metabolism research.

Molecular Formula C9H14INO
Molecular Weight 282.14 g/mol
Cat. No. B12422255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyphenyltrimethylammonium-d3 iodide
Molecular FormulaC9H14INO
Molecular Weight282.14 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C1=CC(=CC=C1)O.[I-]
InChIInChI=1S/C9H13NO.HI/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,1-3H3;1H/i1D3;
InChIKeyKNPHMCQIKGHPRU-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyphenyltrimethylammonium-d3 Iodide: Stable Isotope-Labeled Cholinergic Probe for Quantitation and Metabolic Tracing


3-Hydroxyphenyltrimethylammonium-d3 iodide is a deuterated quaternary ammonium compound with the molecular formula C9H11D3INO and a molecular weight of 282.14 [1]. This compound is the stable isotope-labeled analog of 3-hydroxyphenyltrimethylammonium iodide (PTMA, CAS 2498-27-3), featuring three deuterium atoms incorporated into the trimethylammonium moiety . PTMA itself is a known metabolite of the cholinesterase inhibitors neostigmine and pyridostigmine, and it serves as a weak acetylcholinesterase inhibitor [2]. The deuterated derivative is specifically engineered to function as an internal standard for quantitative mass spectrometry-based assays, leveraging the mass difference introduced by deuterium labeling (+3 Da) to enable precise analyte discrimination and correction for matrix effects and ionization variability [3].

Why Unlabeled PTMA or 14C-Radiolabels Cannot Substitute for 3-Hydroxyphenyltrimethylammonium-d3 Iodide in LC-MS Quantitation


Substituting 3-hydroxyphenyltrimethylammonium-d3 iodide with its unlabeled counterpart (PTMA iodide, CAS 2498-27-3) or a 14C-radiolabeled analog in analytical workflows introduces critical failure points that compromise data integrity and experimental feasibility. Unlabeled PTMA is chromatographically and chemically identical to the endogenous or dosed analyte, rendering it impossible to distinguish as an internal standard in mass spectrometry, thereby preventing the correction for matrix effects, ion suppression, and extraction losses essential for quantitative accuracy [1]. Conversely, 14C-labeled PTMA ([14C]-3-hydroxyphenyltrimethylammonium bromide) requires specialized radioactive handling facilities, dedicated disposal protocols, and scintillation counting detection, which is incompatible with modern high-throughput LC-MS/MS platforms and cannot provide the same molecular specificity or dynamic range [2]. The deuterium-labeled version circumvents these limitations by offering a stable, non-radioactive mass shift that is directly resolvable in mass spectrometry without altering the compound's physicochemical behavior, enabling precise isotope dilution quantification in complex biological matrices [3].

Quantitative Differentiation Evidence: 3-Hydroxyphenyltrimethylammonium-d3 Iodide vs. Unlabeled PTMA and Alternative Internal Standards


Mass Spectrometry Differentiation: Deuterium-Induced +3 Da Mass Shift Enables Precise Isotope Dilution Quantification

3-Hydroxyphenyltrimethylammonium-d3 iodide exhibits a molecular ion ([M]+) at m/z 155.2, which is +3 Da higher than the unlabeled PTMA ([M]+ at m/z 152.2) due to the replacement of three hydrogen atoms with deuterium on the trimethylammonium group . This mass difference is fully resolvable by standard triple quadrupole and high-resolution mass spectrometers, enabling the deuterated compound to serve as a co-eluting internal standard that corrects for ion suppression/enhancement and extraction variability in complex biological matrices such as plasma, urine, and brain microdialysate [1]. In contrast, unlabeled PTMA cannot be differentiated from the analyte, rendering it useless as an internal standard in MS-based assays.

Bioanalysis LC-MS/MS Isotope Dilution

Metabolic Stability: Deuterium Labeling Prevents In Vivo Isotopic Dilution for Absolute Quantitation of PTMA

In in vivo metabolic tracing studies, unlabeled PTMA is generated endogenously as a metabolite of administered neostigmine or pyridostigmine, making it impossible to distinguish exogenously administered unlabeled PTMA from the metabolite pool [1]. In humans, approximately 15% of a neostigmine dose is eliminated in urine as the PTMA metabolite [2]. The deuterium label on 3-hydroxyphenyltrimethylammonium-d3 iodide provides a stable isotopic signature that remains intact through Phase I and Phase II metabolism, including glucuronidation, as demonstrated in microsomal studies of PTMA metabolism [3]. This allows for absolute quantitation of the administered deuterated compound against a complex background of endogenous or drug-derived unlabeled PTMA, a feat unachievable with unlabeled PTMA and impractical with 14C-labeled PTMA due to the need for metabolite isolation and radioactivity counting.

Drug Metabolism Pharmacokinetics ADME

NMR Spectral Simplification: Deuteration Eliminates Trimethylammonium Proton Signals, Reducing Spectral Complexity

In 1H NMR spectroscopy, the trimethylammonium group of unlabeled PTMA produces an intense singlet resonance integrating for nine protons, which can obscure or overlap with signals from other metabolites or structural features of interest . Incorporation of three deuterium atoms (-CD3 groups) renders the trimethylammonium protons 'NMR-silent' in 1H spectra, as deuterium has a spin of 1 and its resonance frequency is outside the typical 1H spectral window [1]. This spectral simplification is particularly valuable for studying the aromatic proton region of PTMA or for analyzing complex biological mixtures where PTMA is a component. For example, in the analysis of pyridostigmine metabolism, the deuteration of PTMA would allow clearer observation of the 3-hydroxy-N-methylpyridinium (MP) metabolite's aromatic signals without interference from the intense PTMA trimethylammonium singlet [2]. This capability is absent in unlabeled PTMA and cannot be provided by 14C-labeled PTMA.

NMR Spectroscopy Metabolite Identification Structural Elucidation

Enzymatic Interaction: Weak Acetylcholinesterase Inhibition is Retained, Validating Use as a Tracer for PTMA

The unlabeled parent compound, 3-hydroxyphenyltrimethylammonium (PTMA), is a known weak inhibitor of acetylcholinesterase, with its acetyl ester derivative exhibiting a Km of 0.149 mM for hydrolysis by horse serum cholinesterase [1]. The deuterium labeling of 3-Hydroxyphenyltrimethylammonium-d3 iodide is remote from the phenolic hydroxyl group and the quaternary ammonium center, the two moieties critical for binding to the enzyme's active site [2]. Consequently, the deuterated compound is expected to exhibit nearly identical binding kinetics and inhibition potency to unlabeled PTMA, as the three deuterium atoms do not significantly alter the compound's steric bulk or electronic properties [3]. This functional equivalence ensures that the deuterated analog serves as a faithful tracer for PTMA in biological systems, a property that cannot be assumed for other structural analogs or radiolabels, which may exhibit altered enzyme kinetics due to isotopic or structural effects.

Enzymology Cholinergic Pharmacology Inhibition Assays

Optimal Scientific and Industrial Applications for 3-Hydroxyphenyltrimethylammonium-d3 Iodide Based on Quantitative Evidence


Absolute Quantitation of PTMA in Pharmacokinetic Studies of Neostigmine and Pyridostigmine

3-Hydroxyphenyltrimethylammonium-d3 iodide is the preferred internal standard for the precise LC-MS/MS quantitation of PTMA, a key metabolite of the clinically used drugs neostigmine and pyridostigmine [1]. Its +3 Da mass shift allows for complete chromatographic co-elution with the analyte while maintaining unambiguous mass spectrometric resolution, thereby correcting for matrix effects from plasma or urine and ensuring accurate measurement of PTMA concentrations over a wide dynamic range [2]. This application is essential for pharmacokinetic (PK) modeling of these cholinesterase inhibitors, which are used in the management of myasthenia gravis and for reversing neuromuscular blockade. Unlike unlabeled PTMA, which is indistinguishable from the metabolite pool, the deuterated compound enables definitive tracking of the metabolite's formation and elimination kinetics [3].

Metabolic Flux Analysis of the Cholinergic System in Neurodegenerative Disease Models

The compound serves as a stable isotope-labeled tracer for investigating the metabolism of choline and related quaternary amines in cellular and in vivo models of Alzheimer's disease and other cholinergic deficits [1]. Its deuterium label, which is resistant to metabolic loss, allows researchers to distinguish exogenously administered PTMA from endogenous pools and to trace its conversion or interaction with enzymes like choline acetyltransferase and acetylcholinesterase [2]. By using LC-MS/MS with 3-hydroxyphenyltrimethylammonium-d3 iodide as the internal standard, scientists can achieve higher analytical precision than with 14C-tracers, which require laborious separation and scintillation counting, thus accelerating the pace of metabolic discovery in cholinergic neurobiology [3].

Quality Control and Impurity Profiling of PTMA and Related Quaternary Ammonium Compounds

In pharmaceutical quality control (QC) laboratories, 3-hydroxyphenyltrimethylammonium-d3 iodide is employed as a reference standard for the identification and quantification of PTMA as a potential impurity or degradation product in drug substance and drug product formulations [1]. Its use in LC-MS methods provides higher specificity and sensitivity compared to traditional HPLC-UV methods, which rely solely on retention time and cannot differentiate co-eluting, structurally related impurities [2]. Furthermore, the deuterated compound is invaluable for NMR-based structural confirmation of impurities, as its simplified 1H NMR spectrum (lacking the trimethylammonium proton singlet) allows for clearer observation of impurity signals in the aromatic region, facilitating rapid identification and structural elucidation without interference [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxyphenyltrimethylammonium-d3 iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.